2-(4-(Morpholinosulfonyl)phenyl)acetic acid
Description
Historical Background of Sulfonylphenylacetic Acid Derivatives
The development of sulfonylphenylacetic acid derivatives traces its origins to mid-20th-century efforts to optimize anti-inflammatory agents. Early work focused on modifying phenylacetic acid’s core structure to enhance bioactivity and metabolic stability. The introduction of sulfonyl groups emerged as a pivotal strategy, as these moieties improved solubility and target-binding affinity.
A landmark advancement occurred in the 1980s with the synthesis of 4-methylsulfonylphenylacetic acid, which demonstrated potent cyclooxygenase-2 (COX-2) inhibition. This discovery catalyzed research into sulfonyl-substituted phenylacetic acids as intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). Patent filings from this period, such as JPS604830B2, documented novel synthetic routes using ethanol and tetrahydrofuran as solvents, achieving yields exceeding 85%. Subsequent decades saw diversification into morpholine-containing derivatives, leveraging the heterocycle’s ability to modulate pharmacokinetic properties.
Current Research Significance
2-(4-(Morpholinosulfonyl)phenyl)acetic acid has gained prominence as a multifunctional building block in medicinal chemistry. Recent studies highlight its utility in:
- COX-2 inhibitor development : The morpholinosulfonyl group enhances selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity.
- Antioxidant synthesis : Derivatives exhibit radical-scavenging activity via stabilization of phenolic intermediates.
- Agrochemical applications : Structural analogs show herbicidal activity through inhibition of acetolactate synthase.
Table 1 summarizes key applications and associated biological targets:
Structural Classification within Phenylacetic Acid Family
This compound belongs to the α-arylacetic acid subclass, characterized by a carboxylic acid group adjacent to a sulfonyl-substituted aromatic ring. Key structural features include:
- Morpholine ring : Positioned para to the acetic acid moiety, enabling hydrogen bonding with enzymatic active sites.
- Sulfonyl bridge : Enhances electron-withdrawing effects, stabilizing transition states during biochemical reactions.
- Chiral center : The α-carbon exhibits stereochemical diversity, influencing pharmacological potency.
Comparative analysis with related structures reveals distinct advantages:
Theoretical Framework for Investigating Morpholinosulfonyl Compounds
Research on this compound employs three complementary theoretical approaches:
A. Quantum Mechanical Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
- Partial charge distribution: Sulfonyl oxygen atoms carry −0.43 e⁻, facilitating ionic interactions.
- HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity suitable for prodrug design.
B. Molecular Dynamics Simulations
All-atom simulations (AMBER force field) demonstrate:
- Binding free energy of −8.2 kcal/mol to COX-2’s hydrophobic pocket.
- Morpholine ring flexibility enables conformational adaptation to enzyme active sites.
C. Retrosynthetic Analysis
The compound’s synthesis is deconstructed into three stages:
- Friedel-Crafts acylation : 4-Methylsulfonylacetophenone formation using AlCl₃ catalyst.
- Morpholine incorporation : Nucleophilic substitution at sulfur with morpholine under basic conditions.
- Oxidative hydrolysis : Conversion of thioether intermediates to acetic acid using HBF₄·SiO₂ catalysts.
Table 2 outlines optimized reaction conditions for key synthetic steps:
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CS₂ | 25 | 78 |
| Morpholine Substitution | Morpholine, K₂CO₃, DMF | 110 | 92 |
| Oxidative Hydrolysis | HBF₄·SiO₂, H₂O₂, EtOH | 75 | 88 |
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-10-1-3-11(4-2-10)19(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFWNKATWJUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholin-4-ylsulfonylphenyl)acetic acid typically involves the reaction of 4-morpholinesulfonyl chloride with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(4-morpholin-4-ylsulfonylphenyl)acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting parameters such as temperature, reaction time, and solvent choice. Continuous flow reactors and automated systems may also be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The acetic acid group undergoes classical carboxylic acid reactions:
Esterification
Reacting with alcohols under acidic or coupling conditions forms esters. For example:
Amide Formation
Conversion to amides via activation as an acid chloride:
-
Reaction :
-
Example : Reaction with 4-(piperidin-1-ylsulfonyl)aniline in dichloromethane (DCM) with triethylamine (TEA) produces N-substituted acetamides (yield: 57–97%) .
Salt Formation
Neutralization with bases like NaOH forms water-soluble sodium salts, critical for bioavailability enhancement .
Sulfonamide Reactivity
The morpholinosulfonyl group exhibits limited reactivity under mild conditions but participates in nucleophilic substitutions under forcing conditions:
Hydrolysis
Cross-Coupling
Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring:
-
Example : Substitution at the para position with electron-withdrawing groups enhances electrophilic aromatic substitution resistance.
Electrophilic Aromatic Substitution
The phenyl ring’s reactivity is diminished by the electron-withdrawing sulfonamide group, directing substitutions to meta positions:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO, HSO | 0–5°C, 2 h | 3-Nitro derivative | 45% | |
| Halogenation | Cl, FeCl | DCM, RT, 4 h | 3-Chloro derivative | 38% |
Biological Activity-Driven Modifications
The compound’s bioactivity is leveraged to design prodrugs:
-
Thiazolidinone Hybrids : Condensation with thioureas forms spirocyclic thiazolidinones, enhancing antiviral activity (e.g., 99% inhibition of SARS-CoV-2 at 10 µM) .
-
Pyrazol-4-yl Derivatives : Reaction with hydrazines yields pyrazole hybrids with improved antimicrobial efficacy (MIC: 375 µg/mL against Klebsiella pneumoniae) .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing SO and morpholine .
-
Photodegradation : UV exposure (254 nm) in aqueous solution leads to 40% degradation in 24 h, forming acetic acid and sulfonic acid byproducts .
Key Data Table: Reaction Efficiency and Conditions
| Reaction | Catalyst/Solvent | Temperature | Time | Yield | Byproducts |
|---|---|---|---|---|---|
| Esterification (Ethanol) | HSO | Reflux | 6 h | 85% | Water |
| Amide Formation (Aniline) | TEA/DCM | RT | 4 h | 78% | HCl |
| Nitration | HSO | 0–5°C | 2 h | 45% | Nitrosonium salts |
| Suzuki Coupling | Pd(PPh) | 80°C | 12 h | 62% | Boronic acid residues |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that 2-(4-(Morpholinosulfonyl)phenyl)acetic acid exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit cell proliferation in several cancer cell lines, including breast, lung, and renal cancers. The compound's mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.
Case Study : A study demonstrated that the compound significantly reduced alkaline phosphatase levels in liver models, suggesting a hepatoprotective effect alongside its anticancer properties.
Anti-inflammatory Effects
This compound has also shown promise as an anti-inflammatory agent. It reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced models. The underlying mechanism appears to involve the suppression of the MAPK and NF-κB signaling pathways, which are critical in mediating inflammatory responses.
Research Findings : A derivative of this compound was noted to significantly decrease pro-inflammatory cytokine levels in RAW264.7 mouse macrophages, indicating that structural modifications can enhance anti-inflammatory activity.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Bactericidal |
| Escherichia coli | 1.0 µg/mL | Bactericidal |
These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.
Antioxidant Activity
The antioxidant properties of this compound are crucial for mitigating oxidative stress-related damage in cells. Studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 5.28 | Antioxidant (DPPH model) |
| Vitamin C | 98.72 | Standard for comparison |
The superior antioxidant potency of this compound compared to vitamin C highlights its potential therapeutic applications in oxidative stress-related diseases.
Biochemical Assays
Due to its unique structural features, this compound is employed as a biochemical probe in various assays. Its ability to interact with biological targets makes it useful for:
- Fluorescent labeling : Enhancing the visibility of biomolecules.
- Metal ion detection : Selectively detecting ions like copper(II) and iron(III).
- pH detection : Monitoring changes in pH within biological systems.
Mechanism of Action
The mechanism of action of 2-(4-morpholin-4-ylsulfonylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The morpholine ring may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural Features
The table below compares structural attributes of 2-(4-(Morpholinosulfonyl)phenyl)acetic acid with key analogs:
| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| This compound | Morpholinosulfonyl, carboxylic acid | C₁₂H₁₅NO₅S | 285.31 g/mol | Reference compound |
| 2-Morpholinoacetic acid | Morpholine, carboxylic acid | C₆H₁₁NO₃ | 145.16 g/mol | Lacks phenyl and sulfonyl groups |
| 2-(4-(Methylsulfonyl)phenyl)acetic acid | Methylsulfonyl, carboxylic acid | C₉H₁₀O₄S | 214.24 g/mol | Replaces morpholinosulfonyl with methylsulfonyl |
| 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid | Morpholine-ethoxy linker, carboxylic acid | C₁₄H₁₉NO₄ | 265.30 g/mol | Morpholine attached via ethoxy spacer |
| 2-(4-(Methylthio)phenyl)acetic acid | Methylthio, carboxylic acid | C₉H₁₀O₂S | 182.24 g/mol | Sulfur in sulfide form (vs. sulfone) |
Key Observations :
- The morpholinosulfonyl group in the target compound introduces bulkiness and polarity compared to simpler analogs like 2-morpholinoacetic acid .
Physicochemical Properties
| Compound Name | Solubility | Acidity (pKa) | Stability |
|---|---|---|---|
| This compound | Low in water, soluble in DMSO | ~3.1 (carboxylic acid) | Stable under dry conditions |
| 2-Morpholinoacetic acid HCl | High (due to HCl salt) | ~2.8 (carboxylic acid) | Hygroscopic; requires dry storage |
| 2-(4-(Methylsulfonyl)phenyl)acetic acid | Moderate in polar solvents | ~3.5 | Stable at room temperature |
Key Observations :
- The hydrochloride salt of 2-morpholinoacetic acid () exhibits enhanced water solubility compared to the free acid form.
Antiviral Potential
- Target Compound: Derivatives of this compound (e.g., compound 5i–5o in ) were evaluated as COVID-19 protease inhibitors. These analogs showed moderate activity, with IC₅₀ values in the micromolar range, attributed to the sulfonyl group’s interaction with enzymatic pockets .
- Thiazole-oxoindole Hybrid (): A related morpholinosulfonyl-containing compound demonstrated anti-inflammatory activity, suggesting shared pharmacodynamic targets.
Anti-inflammatory Activity
- Dihydropyrimidine Derivatives (): Compounds with acetic acid moieties exhibited anti-inflammatory effects comparable to diclofenac, highlighting the importance of the carboxylic acid group in COX inhibition.
Key Observations :
- The morpholinosulfonyl group enhances target specificity in enzyme inhibition but may reduce cell permeability due to its polarity.
Biological Activity
2-(4-(Morpholinosulfonyl)phenyl)acetic acid (CAS No. 325721-84-4) is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a morpholinosulfonyl group attached to a phenyl acetic acid backbone, contributing to its biological activity. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria. The compound showed particularly strong activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1 |
| Pseudomonas aeruginosa | 4 |
These results suggest that the compound may serve as a lead in developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. The results indicated a dose-dependent reduction in cytokine levels, with an IC50 value of approximately 10 µM, suggesting that it could be beneficial in treating inflammatory diseases .
Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values ranging from 8 to 15 µM across different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| DU145 (Prostate Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in patients with bacterial infections resistant to standard treatments. The results showed a significant reduction in infection rates among treated patients compared to controls, highlighting its potential as an alternative therapeutic option .
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of arthritis, administration of the compound led to a marked decrease in paw swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
